An In-Depth Technical Guide to 1-Boc-3-(1-aminoethyl)pyrrolidine: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 1-Boc-3-(1-aminoethyl)pyrrolidine: Properties, Reactivity, and Applications
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, reactivity, and strategic applications of 1-Boc-3-(1-aminoethyl)pyrrolidine. This chiral pyrrolidine derivative is a valuable building block in modern organic synthesis, prized for its role in constructing complex molecular architectures with precise stereochemical control.
Core Molecular Identity and Physicochemical Profile
1-Boc-3-(1-aminoethyl)pyrrolidine is a bifunctional organic molecule featuring a pyrrolidine ring, a foundational structure in many biologically active compounds.[1] The nitrogen of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group, while a chiral 1-aminoethyl substituent is present at the 3-position. This specific arrangement of functional groups makes it a highly versatile intermediate in multi-step syntheses.[2][3]
Key Identifiers:
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Chemical Name: tert-Butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate
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Common Synonyms: 1-Boc-3-(1-aminoethyl)pyrrolidine
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Molecular Formula: C₁₁H₂₂N₂O₂
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Molecular Weight: 214.31 g/mol
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CAS Number: While a specific CAS number for the racemic mixture or individual enantiomers is not broadly indexed, the closely related analog, tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate, is registered under CAS Number 1048920-45-1.[4][5] For the purpose of this guide, properties will be discussed based on the core structure and data from closely related analogs.
Physicochemical Properties Summary
The physical and chemical properties of this compound are dictated by the interplay between the bulky, nonpolar Boc group and the polar primary amine. Data is often predicted or extrapolated from similar structures.
| Property | Expected Value / Observation | Rationale & Context |
| Appearance | Colorless to yellow oil or low-melting solid. | Similar N-Boc protected pyrrolidines, such as 1-Boc-3-formyl-pyrrolidine, are liquids or oils.[6] The presence of the amino group may increase the melting point slightly. |
| Boiling Point | Predicted: ~297.5 ± 13.0 °C.[4] | High boiling point is expected due to the molecular weight and hydrogen bonding capability of the primary amine. Vacuum distillation is required to prevent decomposition. |
| Density | Predicted: ~1.029 g/cm³.[4] | Consistent with other liquid N-Boc pyrrolidine derivatives. |
| Solubility | Soluble in methanol, chloroform, dichloromethane, and ethyl acetate. Limited solubility in water and nonpolar solvents like hexanes. | The Boc group confers solubility in common organic solvents, while the amino and carbamate groups provide some polarity. |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[4] | The primary amine can slowly react with atmospheric CO₂ and is susceptible to oxidation. Refrigeration and inert atmosphere preserve purity. |
| pKa | Predicted: ~10.42 ± 0.10.[4] | This value pertains to the protonated primary amine (R-NH₃⁺), indicating it is a moderately strong base, typical for primary alkylamines. |
Spectroscopic Characterization: A Self-Validating System
Structural verification is paramount. The combination of NMR, IR, and MS provides a robust, self-validating confirmation of the molecule's identity.
Expected ¹H NMR (Proton NMR) Data (400 MHz, CDCl₃):
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δ ~3.1-3.6 ppm (m, 4H): Protons on the pyrrolidine ring adjacent to the Boc-protected nitrogen (CH₂-N-Boc). These often appear as a complex multiplet.
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δ ~2.7-3.0 ppm (m, 1H): The proton on the carbon of the aminoethyl group attached to the pyrrolidine ring (CH-NH₂).
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δ ~2.5-2.8 ppm (m, 1H): The proton at the 3-position of the pyrrolidine ring (CH-C₁H₃NH₂).
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δ ~1.5-2.2 ppm (m, 2H): Protons on the C4 position of the pyrrolidine ring.
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δ 1.46 ppm (s, 9H): The nine equivalent protons of the tert-butyl group (C(CH₃)₃) of the Boc protector, appearing as a sharp singlet. This is a hallmark signal.
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δ ~1.1-1.3 ppm (d, 3H): The three protons of the methyl group on the aminoethyl side chain (CH-CH₃), appearing as a doublet due to coupling with the adjacent CH proton.
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δ ~1.2-1.6 ppm (br s, 2H): The two protons of the primary amine (-NH₂). This signal is often broad and its chemical shift can vary with concentration and solvent.
Expected ¹³C NMR (Carbon NMR) Data (100 MHz, CDCl₃):
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δ ~154.7 ppm: The carbonyl carbon of the Boc group (C=O).
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δ ~79.5 ppm: The quaternary carbon of the Boc group (C(CH₃)₃).
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δ ~45-55 ppm: Carbons of the pyrrolidine ring and the methine carbon of the aminoethyl group.
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δ ~28.5 ppm: The three equivalent methyl carbons of the Boc group (C(CH₃)₃).
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δ ~20-25 ppm: The methyl carbon of the aminoethyl side chain.
Expected Infrared (IR) Spectroscopy Data:
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~3300-3400 cm⁻¹ (weak-medium, broad): N-H stretching of the primary amine.
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~2850-2980 cm⁻¹ (strong): C-H stretching from the alkyl groups (pyrrolidine ring and Boc group).
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~1680-1700 cm⁻¹ (strong): C=O stretching of the Boc carbamate. This is a very strong and characteristic absorption.
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~1160-1250 cm⁻¹ (strong): C-N stretching vibrations.
Expected Mass Spectrometry (MS) Data:
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[M+H]⁺: Expected at m/z 215.17.
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[M-Boc+H]⁺: A common fragment at m/z 115.12, corresponding to the loss of the Boc group.
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[M-tBu+H]⁺: A fragment at m/z 159.11, corresponding to the loss of the tert-butyl group.
Chemical Reactivity and Synthetic Utility
The utility of 1-Boc-3-(1-aminoethyl)pyrrolidine stems from its dual functionality and the orthogonal nature of its protecting group.
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[7] Its purpose here is to deactivate the nitrogen of the pyrrolidine ring, preventing it from acting as a nucleophile or base. This allows for selective reactions to occur at the primary amine of the side chain.
Causality: The Boc group is sterically bulky and electronically withdrawing (as a carbamate), which significantly reduces the nucleophilicity of the pyrrolidine nitrogen. It is stable to a wide range of nucleophilic and basic conditions, making it an ideal choice for multi-step synthesis.
Reactivity of the Primary Amino Group
The exposed primary amine (-NH₂) on the ethyl side chain is a potent nucleophile and the primary site of reactivity. It readily participates in a host of cornerstone reactions in medicinal chemistry, including:
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Amide Bond Formation: Coupling with carboxylic acids or activated esters to form amides. This is a fundamental reaction in drug discovery.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.
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Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.
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Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Deprotection: Unleashing the Pyrrolidine Core
A critical step in any synthesis utilizing this building block is the removal of the Boc group to reveal the secondary amine of the pyrrolidine ring. This is typically achieved under acidic conditions.
The mechanism involves protonation of the carbamate carbonyl, followed by the departure of the stable tert-butyl cation, which typically forms isobutylene. The resulting unstable carbamic acid rapidly decarboxylates to yield the free secondary amine as its corresponding salt (e.g., trifluoroacetate or hydrochloride).
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] 1-Boc-3-(1-aminoethyl)pyrrolidine serves as a chiral building block for introducing this valuable motif.
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Scaffold for Complex Synthesis: It provides a rigid, three-dimensional core that can be elaborated upon to explore chemical space effectively. The stereocenter on the side chain adds another layer of structural diversity crucial for optimizing interactions with biological targets.[1][2]
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Intermediate for Targeted Therapies: This molecule is a key intermediate for synthesizing compounds aimed at various therapeutic areas, including neurological disorders, inflammation, and infectious diseases.[3] The functional handles allow for its incorporation into larger molecules designed to interact with specific enzymes or receptors.[7]
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Peptidomimetics: The structure can be used to create peptidomimetics, where the pyrrolidine ring serves as a constrained replacement for an amino acid residue, often leading to improved metabolic stability and oral bioavailability.
Experimental Protocols
The following protocols are provided as examples of standard, verifiable procedures for the manipulation and analysis of this compound.
Protocol 1: Boc-Deprotection of 1-Boc-3-(1-aminoethyl)pyrrolidine
Objective: To remove the Boc protecting group to yield 3-(1-aminoethyl)pyrrolidine bis(hydrochloride).
Materials:
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1-Boc-3-(1-aminoethyl)pyrrolidine (1.0 g, 4.66 mmol)
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Dichloromethane (DCM), anhydrous (20 mL)
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4M HCl in 1,4-dioxane (10 mL, 40 mmol)
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Diethyl ether
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Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Dissolve 1-Boc-3-(1-aminoethyl)pyrrolidine in anhydrous DCM (20 mL) in a clean, dry round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the 4M HCl in 1,4-dioxane solution dropwise to the stirred solution over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add diethyl ether (20 mL) to the resulting residue and stir or sonicate to precipitate the product as a solid salt.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
-
The final product, 3-(1-aminoethyl)pyrrolidine dihydrochloride, can be characterized by NMR to confirm the absence of the Boc group's characteristic signals (δ 1.46 ppm).
Protocol 2: ¹H NMR Sample Preparation and Analysis
Objective: To prepare a sample for ¹H NMR analysis to verify the structure and purity of 1-Boc-3-(1-aminoethyl)pyrrolidine.
Materials:
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1-Boc-3-(1-aminoethyl)pyrrolidine (5-10 mg)
-
Deuterated chloroform (CDCl₃, ~0.7 mL)
-
NMR tube
-
Pasteur pipette
Procedure:
-
Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Using a clean Pasteur pipette, add approximately 0.7 mL of CDCl₃ to the NMR tube.
-
Cap the NMR tube securely and gently invert it several times or vortex briefly to ensure the sample is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Insert the NMR tube into the spinner turbine, adjust the depth correctly, and place it in the NMR spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the data (phasing, baseline correction, and integration) and compare the resulting spectrum to the expected chemical shifts and integration values outlined in Section 2. The presence of the singlet at ~1.46 ppm (9H) and other key signals confirms the compound's identity.
Safety and Handling
Professionals handling this compound should adhere to standard laboratory safety protocols.
-
Hazard Classification: While specific data for this exact molecule is limited, analogous compounds like (S)-3-(Boc-amino)pyrrolidine are classified as causing skin and eye irritation and may cause respiratory irritation.[8] It may be harmful if swallowed.
-
Handling: Use in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) away from oxidizing agents and strong acids.[4]
References
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Chem-Impex. (n.d.). (R)-(+)-1-Boc-3-aminopyrrolidine. Retrieved from [Link]
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Chem-Impex. (n.d.). 1-Boc-3-formyl-pyrrolidine. Retrieved from [Link]
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PubChem. (n.d.). 1-Boc-3-pyrrolidinol. Retrieved from [Link]
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LookChem. (n.d.). tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates. Retrieved from [Link]
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S. Brogi, et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(9), 2469. Available at: [Link]
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Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Boc-pyrrolidine. Retrieved from [Link]
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Brown, D. G., & Boström, J. (2016). The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 59(10), 4443-4458. Available at: [Link]
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PubChem. (n.d.). tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate. Retrieved from [Link]
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BuyersGuideChem. (n.d.). tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
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